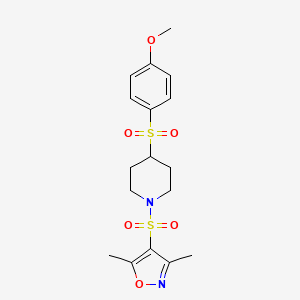
4-((4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole is a chemical compound that has been widely studied for its potential use in various scientific research applications. This chemical compound is also known as "compound 28" and has been found to have a unique mechanism of action that makes it a promising candidate for further research.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Compounds structurally related to the given chemical have been synthesized and evaluated for their antimicrobial activities. For instance, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, demonstrating the potential of these compounds in developing new antimicrobial agents (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2010).
Medicinal Chemistry and Biological Activities
The compound and its derivatives find extensive applications in medicinal chemistry, particularly in synthesizing molecules with significant biological activities. Karaman et al. (2016) reported on the synthesis of sulfonyl hydrazone derivatives having piperidine rings, highlighting their antioxidant and anticholinesterase activities. These findings illustrate the compound's relevance in discovering new therapeutic agents (Karaman, N., Oruç-Emre, E. E., Sıcak, Y., Çatıkkaş, B., Karaküçük-İyidoğan, A., & Öztürk, M., 2016).
Drug Metabolism Studies
Research on related compounds has also provided insights into drug metabolism, as seen in the work by Hvenegaard et al. (2012), where the oxidative metabolism of a novel antidepressant was investigated, elucidating the roles of various cytochrome P450 enzymes (Hvenegaard, M. G., Bang-Andersen, B., Pedersen, H., Jørgensen, M., Püschl, A., & Dalgaard, L., 2012).
Molecular Stability and Docking Studies
The stability, conformational analyses, and molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors demonstrate the potential of these compounds in anti-cancer applications. Karayel's (2021) study provides a detailed analysis of these properties, contributing to the understanding of the compound's interaction with biological targets (Karayel, A., 2021).
Chemotherapeutic Potential
Research on derivatives of the compound has also indicated potential applications in chemotherapeutics. For example, Arul and Smith (2016) evaluated the anti-cancer activity of a novel 1,2,4-triazole derivative against tumor-induced in mice, providing evidence of the compound's efficacy in cancer treatment (Arul, K., & Smith, A., 2016).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O6S2/c1-12-17(13(2)25-18-12)27(22,23)19-10-8-16(9-11-19)26(20,21)15-6-4-14(24-3)5-7-15/h4-7,16H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZKZIVWNLGDHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({4-[(4-benzhydrylpiperazino)carbonyl]-5-methyl-3-isoxazolyl}carbonyl)-N-(4-chlorophenyl)-1-hydrazinecarboxamide](/img/structure/B3011449.png)
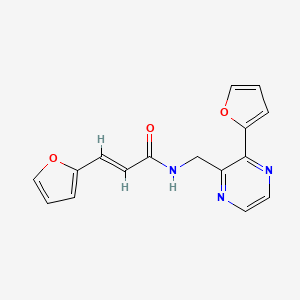
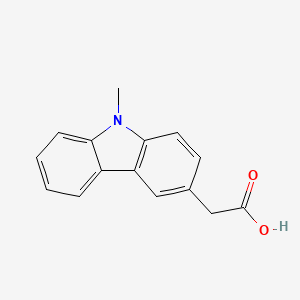
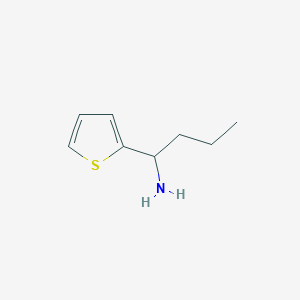

![(2S)-2-{[1-(4-fluorobenzenesulfonyl)piperidin-3-yl]formamido}propanoic acid](/img/structure/B3011458.png)
![2-iodo-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B3011460.png)


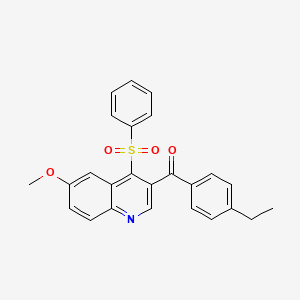

![N-cyclohexyl-2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B3011468.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxyphenyl)oxalamide](/img/structure/B3011470.png)